3-Butoxyaniline hydrochloride
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Overview
Description
3-Butoxyaniline hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a butoxy group at the third position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxyaniline hydrochloride typically involves the reaction of 3-nitroaniline with butanol under acidic conditions to form 3-butoxynitrobenzene. This intermediate is then reduced to 3-butoxyaniline, which is subsequently treated with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized products.
Reduction: 3-Butoxyaniline.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Butoxyaniline hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Butoxyaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the butoxy group can be replaced by other functional groups. Additionally, its amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Aniline: The parent compound, which lacks the butoxy group.
3-Methoxyaniline: Similar structure but with a methoxy group instead of a butoxy group.
3-Ethoxyaniline: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: 3-Butoxyaniline hydrochloride is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .
Properties
IUPAC Name |
3-butoxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQFMILTYTWOSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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